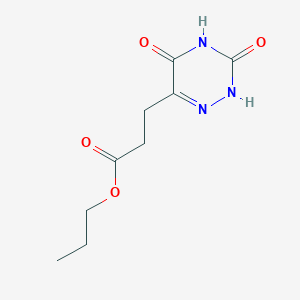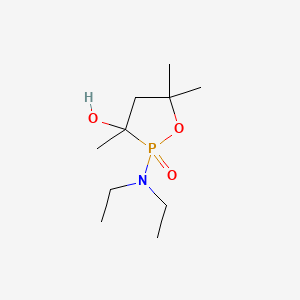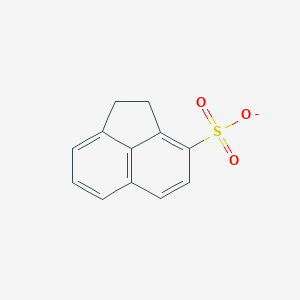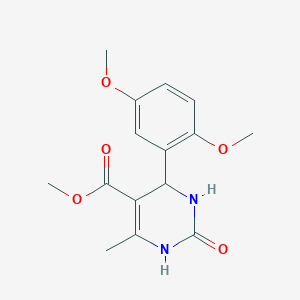![molecular formula C35H28N2S2 B11706810 3,3-bis(4-methylphenyl)-3',5'-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706810.png)
3,3-bis(4-methylphenyl)-3',5'-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] typically involves multiple steps, starting with the preparation of the benzothiophene and thiadiazole precursors. One common method involves the reaction of 3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione with hydrazonoyl halides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structural features.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione: A related compound with similar structural features but different functional groups.
Ethyl 4-(3-chlorophenyl)-3’,3’-bis(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1’-2-benzothiophene]-2-carboxylate:
Uniqueness
3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] stands out due to its unique spiro structure, which imparts distinct physical and chemical properties
Propriétés
Formule moléculaire |
C35H28N2S2 |
|---|---|
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
3',3'-bis(4-methylphenyl)-3,5-diphenylspiro[1,3,4-thiadiazole-2,1'-2-benzothiophene] |
InChI |
InChI=1S/C35H28N2S2/c1-25-17-21-28(22-18-25)34(29-23-19-26(2)20-24-29)31-15-9-10-16-32(31)35(39-34)37(30-13-7-4-8-14-30)36-33(38-35)27-11-5-3-6-12-27/h3-24H,1-2H3 |
Clé InChI |
LPVJJAVHLONLOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11706754.png)
![(2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B11706765.png)
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)
![(2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11706771.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11706776.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706781.png)





![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)
![N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11706805.png)

